
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst.
Substitution with Thiophene: The thiophene ring is introduced through a substitution reaction, where a suitable thiophene derivative reacts with the pyrazole ring.
Introduction of the Isopropyl Group: The isopropyl group is added via an alkylation reaction, typically using isopropyl halide in the presence of a base.
Formation of the Acetaldehyde Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution on the thiophene ring.
Major Products
Oxidation: 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene and pyrazole rings may interact with hydrophobic pockets, while the aldehyde group can form covalent bonds with nucleophilic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but different in function.
2-isopropyl-5-thieno[3,2-b]thiophen-2-yl-1,3,4-oxadiazole: Another thiophene-containing compound with different applications.
Uniqueness
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to its combination of a pyrazole ring with both isopropyl and thiophene substituents, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C12H14N2OS |
|---|---|
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
2-(5-propan-2-yl-3-thiophen-2-ylpyrazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H14N2OS/c1-9(2)11-8-10(12-4-3-7-16-12)13-14(11)5-6-15/h3-4,6-9H,5H2,1-2H3 |
Clé InChI |
WSMOCHKWHYZFSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NN1CC=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
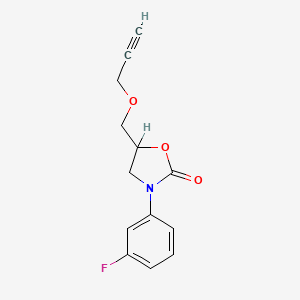
![(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13426613.png)
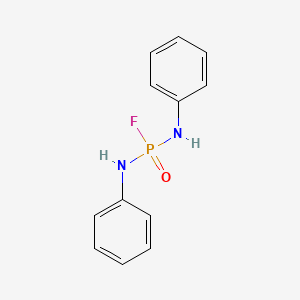
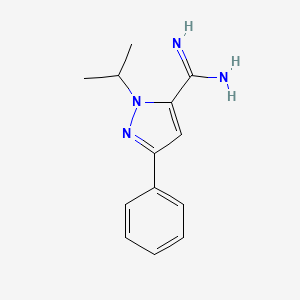
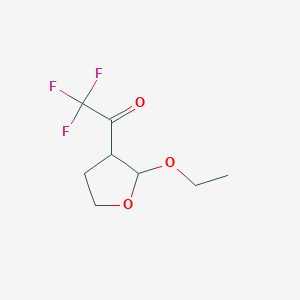
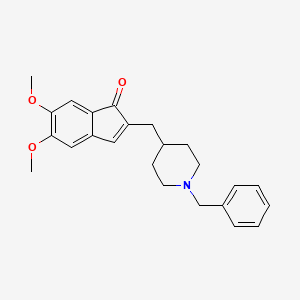

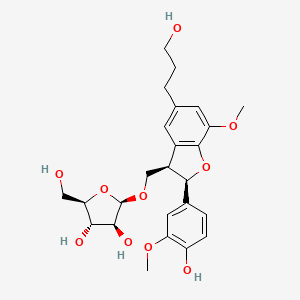
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426642.png)
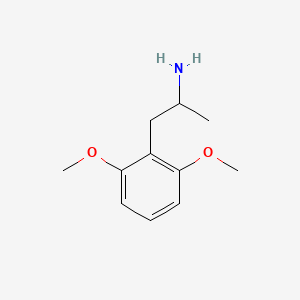
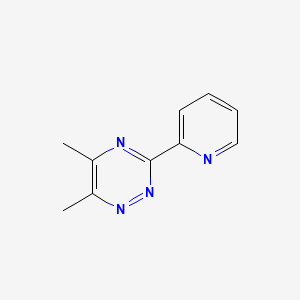
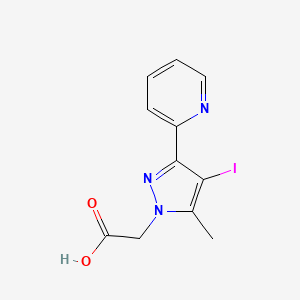
![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
